4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride
CAS No.: 1847398-65-5
Cat. No.: VC5154282
Molecular Formula: C9H16ClFN2O2
Molecular Weight: 238.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1847398-65-5 |
|---|---|
| Molecular Formula | C9H16ClFN2O2 |
| Molecular Weight | 238.69 |
| IUPAC Name | [(2S,4R)-4-fluoropyrrolidin-2-yl]-morpholin-4-ylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H/t7-,8+;/m1./s1 |
| Standard InChI Key | VMZKZPYNDJCBGV-WLYNEOFISA-N |
| SMILES | C1COCCN1C(=O)C2CC(CN2)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a stereochemically defined (2S,4R)-4-fluoropyrrolidine ring conjugated to a morpholine group via a carbonyl bridge. The fluorine atom at the 4-position of the pyrrolidine ring introduces electronegativity and steric effects that influence both reactivity and biological activity . The hydrochloride salt form improves solubility in polar solvents, facilitating its use in aqueous reaction conditions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆ClFN₂O₂ | |
| Molecular Weight | 238.69 g/mol | |
| CAS Number | 1847398-65-5 | |
| Solubility | Soluble in DMSO, methanol, water |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-[(2S,4R)-4-fluoropyrrolidine-2-carbonyl]morpholine hydrochloride typically begins with (2S,4R)-4-hydroxyproline, a chiral starting material derived from natural amino acids. A double fluorination strategy using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) replaces the hydroxyl group with fluorine while preserving stereochemical integrity . Subsequent coupling with morpholine via peptide bond formation (e.g., using HATU or EDCl coupling reagents) yields the target compound, which is isolated as a hydrochloride salt through crystallization .
Stereochemical Control
The (2S,4R) configuration is critical for maintaining the compound’s bioactivity. Fluorination with Fluolead ensures retention of stereochemistry, as demonstrated by X-ray crystallography of intermediates like N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride . This step avoids racemization, a common challenge in fluorinated pyrrolidine syntheses .
Key Reaction Steps:
Applications in Medicinal Chemistry
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Fluorinated pyrrolidines are pivotal in designing DPP-IV inhibitors, a class of antidiabetic agents. The fluorine atom enhances binding to the enzyme’s active site by forming hydrogen bonds with serine residues, while the morpholine group improves solubility and pharmacokinetics . Preclinical studies highlight the compound’s role as a precursor to orally bioavailable inhibitors with IC₅₀ values in the nanomolar range .
Bioisosteric Replacements
The morpholine moiety acts as a bioisostere for piperazine and other heterocycles, reducing toxicity and improving metabolic stability. For example, derivatives of this compound have shown reduced hepatic clearance compared to non-fluorinated analogs in rodent models .
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| Ventilation | Use in fume hood |
| Storage | Cool, dry place away from light |
Future Directions
Ongoing research explores the compound’s utility in synthesizing fluorinated analogs of kinase inhibitors and GPCR modulators. Advances in continuous-flow fluorination may further optimize its synthesis, reducing costs and environmental impact .
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